molecular formula C10H11NS B3146942 1-Isothiocyanato-3-(propan-2-yl)benzene CAS No. 611226-39-2

1-Isothiocyanato-3-(propan-2-yl)benzene

Cat. No.: B3146942
CAS No.: 611226-39-2
M. Wt: 177.27 g/mol
InChI Key: DEJVUVMZSJGRSF-UHFFFAOYSA-N
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Description

1-Isothiocyanato-3-(propan-2-yl)benzene is an organic compound with the molecular formula C10H11NS. It is a derivative of benzene, where an isothiocyanate group (-N=C=S) is attached to the benzene ring at the first position, and an isopropyl group (-CH(CH3)2) is attached at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-3-(propan-2-yl)benzene can be synthesized through several methods. One common method involves the reaction of amines with phenyl isothiocyanate. This reaction typically occurs under mild conditions with dimethylbenzene as the solvent and nitrogen protection . Another method involves the use of thiophosgene, although this method is less preferred due to the toxicity and volatility of thiophosgene .

Industrial Production Methods: Industrial production of this compound often involves the reaction of phenyl chlorothionoformate with primary amines. This method is advantageous due to its high yield and low cost . the production rate can be limited by the availability and cost of phenyl chlorothionoformate.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-3-(propan-2-yl)benzene involves its ability to act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with biological molecules, which can alter their function and activity . The compound can target various molecular pathways, including those involved in protein synthesis and degradation .

Comparison with Similar Compounds

Properties

IUPAC Name

1-isothiocyanato-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVUVMZSJGRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611226-39-2
Record name 1-isothiocyanato-3-(propan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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